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molecular formula C9H10BrNO B1374961 2-Bromo-3-(cyclopropylmethoxy)pyridine CAS No. 910606-11-0

2-Bromo-3-(cyclopropylmethoxy)pyridine

Cat. No. B1374961
M. Wt: 228.09 g/mol
InChI Key: FFVJETWNRRHOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07482348B2

Procedure details

2-bromo-pyridin-3-ol Compound 1a (6.4 g, 36.8 mmol) was dissolved into DMF (100 mL), then bromomethyl-cyclopropane Compound 1b (5.0 g, 37 mmol) and K2CO3 (7.5 g, 54.3 mmol) were added. The mixture was stirred and heated at 80° C. for 2 hrs. Excess DMF was removed on a rotary evaporator. The brown residue was mixed with Et2O (150 mL), then washed with H2O and dried over Na2SO4. The solvent was evaporated from the dry solution to provide 2-bromo-3-cyclopropylmethoxy-pyridine Compound 1c (7.04 g, yield 84%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1a
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1b
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
7.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.Br[CH2:10][CH:11]1[CH2:13][CH2:12]1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[Br:1][C:2]1[C:7]([O:8][CH2:10][CH:11]2[CH2:13][CH2:12]2)=[CH:6][CH:5]=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=CC=C1O
Name
1a
Quantity
6.4 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1CC1
Name
1b
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
7.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess DMF was removed on a rotary evaporator
ADDITION
Type
ADDITION
Details
The brown residue was mixed with Et2O (150 mL)
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the dry solution

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=CC=C1OCC1CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7.04 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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